

Application Notes and Protocols: UBP141 for Intraperitoneal Injection in Mice

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Compound of Interest

Compound Name: UBP141

Cat. No.: B11933712

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Introduction

UBP141 is a selective antagonist for NMDA receptors containing the GluN2C and GluN2D subunits.^[1] Its selectivity for these particular subunits makes it a valuable tool for investigating the physiological and pathological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. These application notes provide detailed information on the intraperitoneal (IP) administration of **UBP141** in mice, including a summary of a known effective dosage, a comprehensive protocol for IP injection, and an overview of the associated signaling pathways.

Quantitative Data Summary

A study investigating the role of GluN2D-containing NMDA receptors in nocifensive responses utilized a specific intraperitoneal dosage of **UBP141** in mice. The key quantitative data from this study is summarized in the table below.

Compound	Dosage (Intraperitoneal)	Mouse Model	Outcome	Reference
UBP141	75 mg/kg	Wildtype mice with cisplatin-induced neuropathic pain	Produced a significant increase in paw withdrawal threshold, indicating an analgesic effect. [2]	[2]

Experimental Protocols

General Guidelines for Intraperitoneal Injection in Mice

Intraperitoneal injection is a common method for administering substances to rodents. The following protocol is a synthesis of best practices and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

- Sterile **UBP141** solution of the desired concentration
- Sterile syringes (1 mL or 3 mL)
- Sterile needles (25-27 gauge, ½ to ⅝ inch length)
- 70% ethanol or other appropriate disinfectant
- Animal scale
- Appropriate personal protective equipment (PPE)

Procedure:

- Animal Preparation:

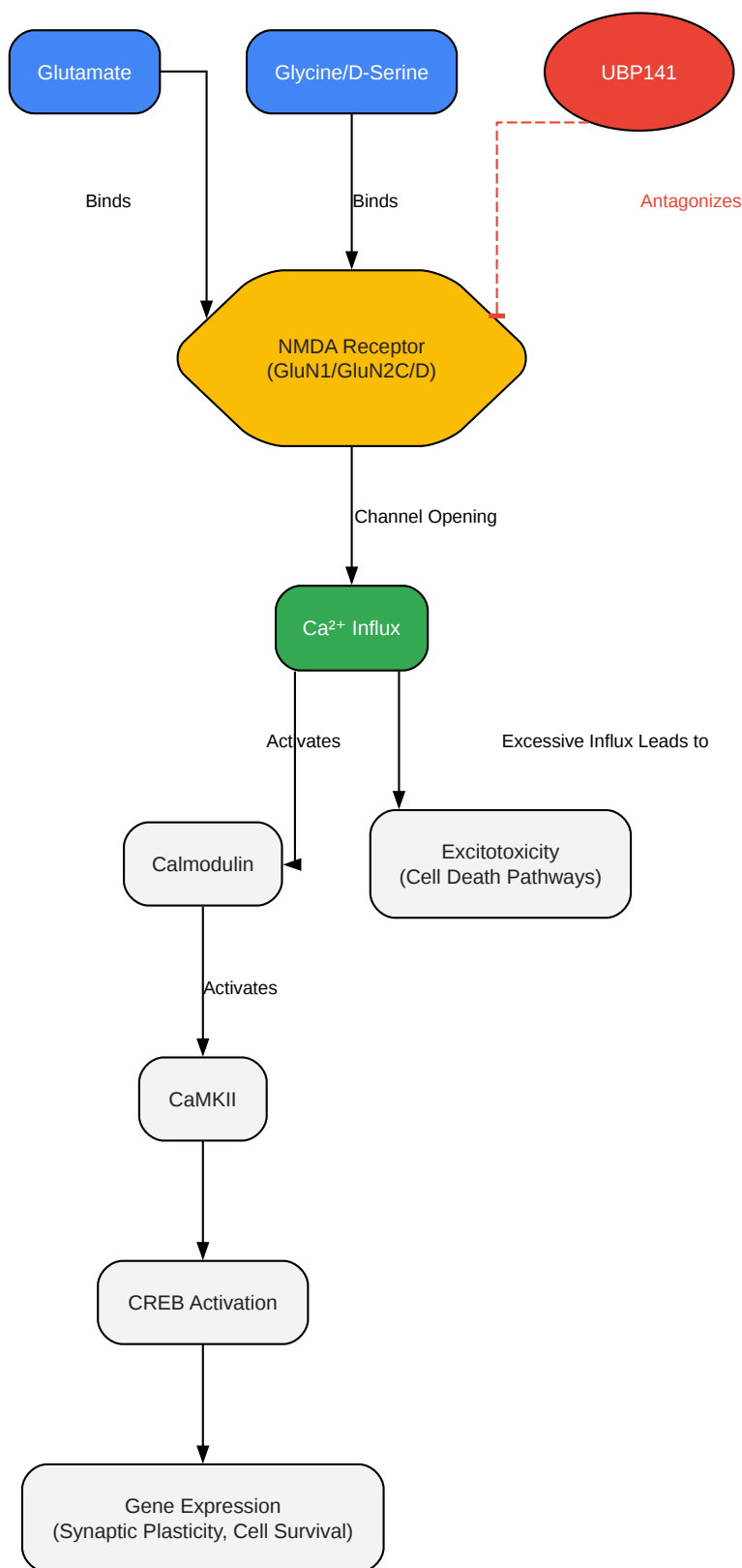
- Accurately weigh the mouse to determine the correct injection volume.
- Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to gently scruff the mouse by grasping the loose skin over its shoulders.
- Injection Site Identification:
 - Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
 - The preferred injection site is the lower right quadrant of the abdomen. This location helps to avoid the cecum and urinary bladder.
- Injection Technique:
 - Disinfect the injection site with 70% ethanol.
 - Insert the needle, with the bevel facing up, at a 15-30 degree angle to the abdominal wall.
 - Gently aspirate by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - If there is no aspirate, slowly and steadily depress the plunger to administer the **UBP141** solution.
 - Withdraw the needle smoothly and return the mouse to its cage.
- Post-Injection Monitoring:
 - Observe the mouse for any signs of distress, discomfort, or adverse reactions following the injection.

Signaling Pathways

UBP141 acts as an antagonist at NMDA receptors, specifically those containing the GluN2C or GluN2D subunits. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[3][4] Overactivation of these receptors can lead to excitotoxicity and neuronal cell death, implicating them in various neurological disorders.[5]

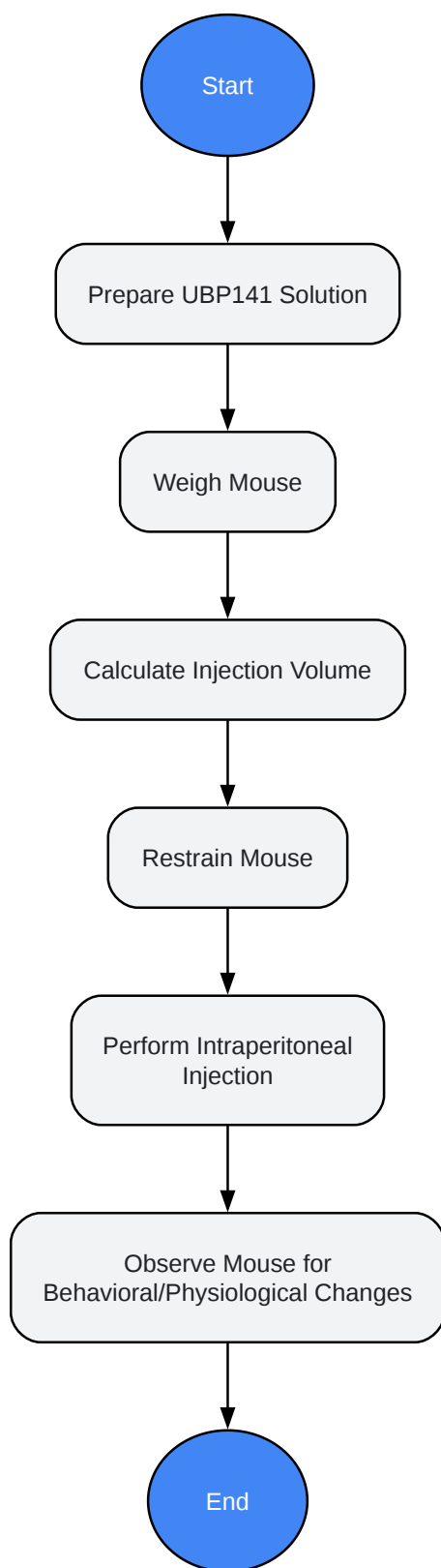
The binding of the neurotransmitter glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, leads to the opening of the receptor's ion channel.[6] This allows for the influx of cations, most notably Ca^{2+} . The influx of Ca^{2+} acts as a second messenger, activating a cascade of downstream signaling pathways.

By selectively blocking GluN2C/2D-containing NMDA receptors, **UBP141** can modulate these downstream signaling events. The following diagrams illustrate the general NMDA receptor signaling pathway and the point of intervention for **UBP141**.



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UBP141 antagonism of the NMDA receptor signaling pathway.



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Experimental workflow for IP injection of **UBP141** in mice.

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